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Anilino(imino)methanesulfinic acid

Cat. No.: B13815367
M. Wt: 184.22 g/mol
InChI Key: PXYUWGXNHHWIDU-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, which feature carbon-sulfur bonds, are a cornerstone of organic chemistry. Anilino(imino)methanesulfinic acid, with its sulfinic acid group, is a notable member of this family. ontosight.aismolecule.com The sulfinic acid functional group (-SO₂H) imparts specific chemical properties that drive its reactivity and potential applications. smolecule.com It is considered a derivative of thiourea (B124793) dioxide, a well-known reducing agent in the textile industry. wikipedia.orggoogle.com The chemistry of these compounds is often characterized by the sulfur atom's ability to exist in various oxidation states, influencing their roles in synthesis and other applications.

Structural Features and Nomenclature Considerations

The molecular structure of this compound consists of a central methanesulfinic acid core to which an aniline (B41778) group is attached via an imino linkage. ontosight.aismolecule.com This arrangement gives rise to its systematic IUPAC name, this compound. The presence of both an acidic sulfinic acid group and basic amino and imino groups suggests the potential for zwitterionic character and complex chemical behavior.

Different sources may report slightly different molecular formulas and weights, which can be attributed to variations in the specific salt form or isotopic composition. However, a commonly cited molecular formula is C₇H₈N₂O₂S. exchemistry.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈N₂O₂S exchemistry.com
Molecular Weight 184.219 g/mol exchemistry.com
Melting Point 132-133 °C exchemistry.com
CAS Number 14451-43-5 exchemistry.com

It is important to distinguish this compound from related compounds to avoid ambiguity. For instance, amino(imino)methanesulfinic acid, also known as thiourea dioxide or formamidine (B1211174) sulfinic acid, shares the core sulfinic acid structure but lacks the aniline substituent. wikipedia.orgmerckmillipore.comnist.gov Similarly, anilinomethanesulfonic acid has a sulfonic acid group (-SO₃H) instead of a sulfinic acid group. nih.gov

Overview of Research Trajectories

Research into this compound and its derivatives has explored their synthesis and potential utility. A common synthetic route involves the condensation reaction between aniline and methanesulfinic acid. smolecule.com Another approach involves the oxidation of thiourea or its derivatives. smolecule.comgoogle.com

Investigations have focused on its chemical reactivity, including its potential to undergo oxidation to form sulfonic acids and participate in condensation and nucleophilic reactions. smolecule.com The compound has been explored as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. ontosight.ai Research into thiourea dioxide derivatives, a class to which this compound belongs, has been driven by the desire to improve properties like water solubility and expand their applications as reducing agents. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2S B13815367 Anilino(imino)methanesulfinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

amino(phenylimino)methanesulfinic acid

InChI

InChI=1S/C7H8N2O2S/c8-7(12(10)11)9-6-4-2-1-3-5-6/h1-5H,(H2,8,9)(H,10,11)

InChI Key

PXYUWGXNHHWIDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)S(=O)O

Origin of Product

United States

Synthetic Methodologies

Direct Synthesis Approaches to Anilino(imino)methanesulfinic Acid

Direct synthesis strategies are the most investigated for forming this compound and its parent compounds. These methods primarily involve the formation of the sulfinic acid group on a pre-existing guanidine-like structure.

The formation of the imine linkage through the condensation of an amine and a suitable sulfur-containing compound is a plausible, though not widely documented, synthetic route for this compound.

For hypothetical condensation reactions, the pH would be a critical parameter. Acidic conditions would likely be required to protonate the hydroxyl group of methanesulfinic acid, making it a better leaving group for the nucleophilic attack by the amino group of aniline (B41778). However, strongly acidic conditions could also protonate the aniline, reducing its nucleophilicity. Basic conditions would deprotonate the aniline, increasing its nucleophilicity, but would not favor the departure of the hydroxyl group from the methanesulfinic acid.

The most established and primary route for the synthesis of formamidinesulfinic acids, including the anilino derivative, is through the oxidation of the corresponding thiourea (B124793) derivatives.

The oxidation of N-phenylthiourea is the principal method for the preparation of this compound. N-Phenylthiourea itself can be synthesized from the reaction of aniline with carbon disulfide. nih.gov The subsequent oxidation of N-phenylthiourea introduces the sulfinic acid moiety. Common oxidizing agents for this transformation include hydrogen peroxide. nih.gov The reaction is typically an exothermic process.

Table 1: General Conditions for the Oxidation of Thiourea Derivatives

ParameterConditionRationale
Oxidizing Agent Hydrogen Peroxide (H₂O₂)Effective and relatively clean oxidant.
Precursor N-PhenylthioureaProvides the carbon-nitrogen backbone with the anilino group.
Temperature Low (e.g., 0-10 °C)To control the exothermic nature of the oxidation reaction.
pH Mildly Acidic to NeutralTo prevent decomposition of the product.
Solvent Aqueous mediaThiourea derivatives often have sufficient solubility in water for the reaction.

The selective oxidation of the sulfur atom in N-phenylthiourea to a sulfinic acid, without over-oxidation to the sulfonic acid or cleavage of the C-N bonds, is crucial for a successful synthesis. The reaction conditions, particularly the temperature and the stoichiometry of the oxidizing agent, must be carefully controlled. The use of a controlled amount of hydrogen peroxide at low temperatures generally favors the formation of the desired sulfinic acid. mdpi.com The progress of the reaction can be monitored to prevent further oxidation. The mechanism involves the nucleophilic sulfur of the thiourea attacking the electrophilic oxygen of the hydrogen peroxide.

Oxidative Routes

Synthesis of this compound Derivatives

The modification of the this compound structure allows for the fine-tuning of its chemical properties. This section details methods for functionalizing the aniline moiety and for the synthesis of related sulfonic acid analogs through oxidation.

Functionalization of the Aniline Moiety (e.g., Hydroxy-substituted)

The introduction of functional groups onto the aniline ring of this compound can significantly alter its reactivity and potential applications. One important modification is the introduction of a hydroxyl group to create hydroxy-substituted derivatives. While direct hydroxylation of the aniline ring can be challenging, a plausible synthetic route involves the Fries rearrangement of a corresponding aryl ester.

The Fries rearrangement is a well-established method for converting aryl esters to hydroxy aryl ketones, typically using a Lewis acid catalyst. organic-chemistry.org A more environmentally benign approach utilizes methanesulfonic acid (MSA) treated with methanesulfonic anhydride (B1165640). organic-chemistry.org This method offers high yields and regioselectivity, favoring the formation of the para-isomer. organic-chemistry.org For the synthesis of a hydroxy-substituted this compound, a precursor such as an acetoxy-substituted aniline could be reacted to form the this compound backbone, followed by a Fries rearrangement to introduce the hydroxyl group. The reaction's efficiency is sensitive to the water content, with optimal results achieved in the presence of methanesulfonic anhydride which acts as a drying agent. organic-chemistry.org

Table 1: Fries Rearrangement of Aryl Esters using Methanesulfonic Acid/Methanesulfonic Anhydride organic-chemistry.org

Aryl Ester Substrate Product Yield (%) Regioselectivity (para:ortho)
Phenyl acetate p-Hydroxyacetophenone / o-Hydroxyacetophenone 81 95:5
m-Cresyl acetate 4-Hydroxy-2-methylacetophenone / 2-Hydroxy-4-methylacetophenone 75 90:10

This table illustrates the general utility of the Fries rearrangement for producing hydroxy-aryl ketones, a strategy adaptable for synthesizing hydroxy-substituted this compound derivatives.

Synthesis of Aminoimino-methanesulfonic Acid Analogs through Oxidation

The oxidation of the sulfinic acid group in this compound and its analogs to a sulfonic acid is a significant transformation. Aminoiminomethanesulfonic acid (AIMSOA), the sulfonic acid analog of the parent aminoiminomethanesulfinic acid (AIMSA), can be readily prepared by the oxidation of AIMSA. researchgate.net This reaction can be achieved in high yield and purity using hydrogen peroxide (H2O2) as the oxidant. researchgate.net Another effective oxidizing agent for this transformation is peracetic acid. researchgate.net

The kinetics and mechanism of the oxidation of N,N'-dimethylaminoiminomethanesulfinic acid (DMAIMSA), a derivative of this compound, have been studied using acidic bromate (B103136) and aqueous bromine. nih.gov The oxidation of DMAIMSA is notably rapid, significantly faster than the oxidation of its parent compound, dimethylthiourea (DMTU). nih.gov Interestingly, the oxidation of DMAIMSA proceeds directly to dimethylurea (DMU) and sulfate (B86663), bypassing the formation of the corresponding sulfonic acid (DMAIMSOA), which is found to be remarkably inert to further oxidation under the acidic conditions of the study. nih.gov This suggests that the long and weak C-S bond in DMAIMSA facilitates its direct decomposition upon oxidation. nih.gov

In contrast, the oxidation of AIMSOA itself by hypochlorous acid (HOCl) has been shown to be extremely fast in both acidic and neutral solutions. researchgate.net In weakly alkaline solutions, the reaction leads to the formation of a novel, unreported oxidation product, an AIMSOA-chloramine, which contains an N-Cl bond, rather than proceeding to sulfate. researchgate.net

Table 2: Oxidation of Aminoiminomethanesulfinic Acid and its Derivatives

Starting Material Oxidizing Agent Major Product(s) Reference
Aminoiminomethanesulfinic acid (AIMSA) Hydrogen Peroxide / Peracetic Acid Aminoiminomethanesulfonic acid (AIMSOA) researchgate.net
N,N'-dimethylaminoiminomethanesulfinic acid (DMAIMSA) Acidic Bromate / Aqueous Bromine Dimethylurea (DMU) and Sulfate nih.gov

Considerations for Efficient and Sustainable Synthesis

The development of synthetic methodologies for this compound and its derivatives is increasingly guided by the principles of green chemistry, which prioritize mild reaction conditions, the use of non-toxic solvents, and the development of catalytic systems to enhance efficiency and yield.

Mild Reaction Conditions and Solvent Selection

The use of harsh reagents and solvents can be mitigated by adopting alternative synthetic strategies. For instance, the synthesis of 2-anilino nicotinic acid derivatives, which share a similar structural motif with the target compound, has been successfully achieved under solvent- and catalyst-free conditions by simply heating a mixture of the reactants. semanticscholar.org This approach not only reduces chemical waste but also simplifies the purification process.

The choice of solvent can also dramatically influence the reaction pathway. Studies on the reactions of aminoiminomethanesulfonic acids in aqueous media at different pH levels have shown that at neutral pH, hydrolysis to the corresponding urea (B33335) is the predominant pathway. organic-chemistry.org This highlights the importance of controlling the reaction environment to favor the desired product.

Catalyst Systems for Enhanced Yields

While some syntheses can proceed efficiently without a catalyst, many reactions benefit from the use of a catalyst to improve reaction rates and yields. In the synthesis of related heterocyclic compounds, various catalytic systems have been employed. For example, the synthesis of 2-iminothiazoles from nitroepoxides and thiourea can be performed efficiently under catalyst-free conditions. nih.gov However, the synthesis of imidazolidineiminodithiones, another related class of compounds, can be achieved with regioselective control using catalytic amounts of triethylamine (B128534) or sodium hydride with 18-crown-6 (B118740) ether. nih.gov

The development of specific catalyst systems for the synthesis of this compound itself remains an area for further research. The exploration of both homogeneous and heterogeneous catalysts could lead to more efficient and selective synthetic routes.

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a primary tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific bond types and functional groups. For anilino(imino)methanesulfinic acid, the IR spectrum is expected to show several key absorption bands that confirm the presence of its constituent anilino, imino, and sulfinic acid moieties.

The primary vibrations anticipated in the IR spectrum include N-H stretches from the anilino and imino groups, aromatic C-H and C=C stretches from the phenyl ring, a C=N stretch from the imine, and characteristic S=O and O-H stretches from the sulfinic acid group. While specific experimental data for this compound is not publicly available, the expected regions for these vibrations can be predicted based on established correlation tables and data from analogous structures like thiourea (B124793) dioxides. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound This table presents predicted values based on the analysis of functional groups.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
O-H (Sulfinic Acid)Stretching3200 - 2500Broad, Medium
N-H (Anilino, Imino)Stretching3400 - 3100Medium-Strong, Broad
C-H (Aromatic)Stretching3100 - 3000Medium-Weak
C=N (Imine)Stretching1690 - 1640Medium
C=C (Aromatic Ring)Stretching1600 - 1450Medium, Multiple Bands
S=O (Sulfinic Acid)Stretching1100 - 1050Strong
C-N (Anilino)Stretching1350 - 1250Medium-Strong
C-H (Aromatic)Out-of-Plane Bending900 - 675Strong

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and vibrations that cause a change in molecular polarizability are Raman-active. For this compound, symmetric vibrations and those involving less polar bonds are expected to be prominent.

Key expected Raman signals would include the symmetric stretch of the S=O group, the C=N bond, and the characteristic "ring breathing" modes of the phenyl group. Due to the presence of nitrogen and sulfur atoms, which can interact strongly with metallic surfaces (like silver or gold nanoparticles), Surface-Enhanced Raman Spectroscopy (SERS) would be a highly effective technique. SERS could significantly amplify the Raman signal, allowing for high-sensitivity detection and more detailed structural analysis, as has been demonstrated for related thiourea compounds. researchgate.netnih.gov

Table 2: Predicted Raman Shifts for this compound This table presents predicted values based on the analysis of functional groups.

Functional GroupVibration TypePredicted Raman Shift (cm⁻¹)Predicted Intensity
Aromatic RingRing Breathing (Symmetric)~1000Strong
S=O (Sulfinic Acid)Symmetric Stretching1050 - 1000Strong
C=N (Imine)Symmetric Stretching1680 - 1630Medium
C-SStretching750 - 600Medium
N-HBending1650 - 1550Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. It provides information on the local electronic environment of individual atoms (chemical shift), the number of neighboring nuclei (multiplicity), and the connectivity between atoms.

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons and the protons attached to heteroatoms (N-H, O-H).

The phenyl ring protons would appear in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. fiveable.me Their exact chemical shifts and splitting patterns (e.g., doublets, triplets) would reveal the substitution pattern and the electronic influence of the iminomethanesulfinic acid group on the ring. Protons on nitrogen (N-H) and oxygen (O-H) are often broad due to chemical exchange and hydrogen bonding, and their chemical shifts can vary significantly with solvent, concentration, and temperature. researchgate.netcdnsciencepub.com Their identity can be confirmed by adding a few drops of D₂O to the NMR sample, which causes these signals to disappear.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on the analysis of functional groups and data from similar compounds. chemicalbook.com

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons (ortho, meta, para)6.5 - 8.0Multiplets (e.g., d, t)Specific shifts depend on the electronic effects of the substituent.
N-H (Anilino, Imino)5.0 - 9.0Broad SingletExchangeable with D₂O; position is solvent-dependent.
O-H (Sulfinic Acid)10.0 - 13.0Broad SingletExchangeable with D₂O; typically downfield.

¹³C NMR spectroscopy detects the carbon-13 isotope and provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

For this compound, the aromatic carbons are expected to resonate in the 110-150 ppm range. oregonstate.eduwisc.edu The carbon atom directly attached to the nitrogen (ipso-carbon) will have a distinct shift compared to the ortho, meta, and para carbons. The most downfield signal is anticipated to be from the imine carbon (C=N) due to its bonding to two electronegative nitrogen atoms. compoundchem.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on the analysis of functional groups.

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
C=N (Imine)160 - 175Expected to be the most downfield carbon.
Aromatic C (ipso)140 - 150Carbon attached to the -NH group.
Aromatic C (ortho, meta, para)115 - 135Multiple signals expected in this range.

While 1D NMR spectra provide essential information, complex structures often require advanced 2D NMR experiments for unambiguous assignment of all signals and confirmation of the proposed structure. For this compound, several techniques would be invaluable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would definitively establish the connectivity between adjacent protons on the aromatic ring, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to unambiguously assign the signals of the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It could be used to confirm the spatial relationship between the anilino N-H proton and the ortho-protons of the phenyl ring.

Together, these advanced NMR techniques provide a powerful and definitive method for the complete structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₇H₈N₂O₂S), this technique is crucial for determining its molecular weight and providing insights into its structural fragments. The expected molecular ion peak [M]⁺ for this compound would correspond to its molecular weight of approximately 184.22 g/mol . exchemistry.comchemnet.com

While detailed experimental mass spectra for this specific compound are not widely published, theoretical fragmentation patterns can be predicted based on its structure. The molecule would likely undergo cleavage at various points, such as the C-S bond, the C-N bonds, and within the aniline (B41778) ring. The analysis of these fragments helps in confirming the presence of the anilino, imino, and methanesulfinic acid moieties within the molecule. The study of related anilino compounds, such as 2-anilino-5-thiazolinone (B1213019) amino acids, also utilizes mass spectrometry to identify structures based on their fragmentation, suggesting a similar approach would be effective for this compound. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements within a chemical compound. This technique is fundamental for verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₇H₈N₂O₂S, the theoretical elemental composition can be calculated to serve as a benchmark for experimental results. exchemistry.comchemnet.com

The calculated theoretical percentages are essential for confirming the purity and stoichiometry of the compound after synthesis. Experimental values obtained from an elemental analyzer are compared against these theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the correct elemental composition of the synthesized this compound.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 7 84.07 45.63
Hydrogen H 1.01 8 8.08 4.38
Nitrogen N 14.01 2 28.02 15.21
Oxygen O 16.00 2 32.00 17.37
Sulfur S 32.07 1 32.07 17.41

| Total | | | | 184.24 | 100.00 |

Application of Spectroscopic Data in Reaction Monitoring

Spectroscopic techniques are not only used for final product characterization but are also invaluable for monitoring the progress of chemical reactions in real-time. The synthesis of this compound, which can be achieved through methods like the condensation reaction between aniline and a sulfinic acid precursor, can be effectively monitored using techniques such as Infrared (IR) spectroscopy. smolecule.comontosight.ai

By continuously or periodically analyzing the reaction mixture, chemists can track the disappearance of reactant-specific spectroscopic signals and the appearance of product-specific signals. For instance, in the synthesis of this compound, one could monitor the characteristic vibrational frequencies for the C=N (imine) bond, the S=O bonds of the sulfinic acid group, and the N-H bonds of the aniline group. The changes in the intensity of these absorption bands over time provide kinetic data and indicate the reaction's progression and completion.

Furthermore, techniques like mass spectrometry can be employed to monitor the presence of reactants, intermediates, and products in the reaction mixture. Studies on related compounds, such as formamidine (B1211174) sulfinic acid, have used mass spectrometry to detect various species during hydrolysis and oxidation reactions, demonstrating the feasibility of this approach for tracking the complex chemical transformations that can occur during the synthesis and subsequent reactions of this compound. lookchem.com

Reactivity and Reaction Mechanisms

Oxidation Pathways of the Sulfinic Acid Group

The sulfinic acid moiety, -SO₂H, is an intermediate oxidation state for sulfur and is susceptible to further oxidation. This process is a key transformation pathway for anilino(imino)methanesulfinic acid and related compounds.

This compound can be oxidized to form its corresponding sulfonic acid analog. smolecule.com This transformation is a common pathway for sulfinic acids. acs.org For instance, the closely related compound aminoiminomethanesulfinic acid (AIMSA) is readily oxidized by mild agents to aminoiminomethanesulfonic acid (AIMSOA). researchgate.net This oxidation represents the conversion of the sulfinic acid group to a more highly oxidized sulfonic acid group (-SO₃H). researchgate.net The complete oxidation pathway for sulfur compounds can proceed from a thiol (RSH) through sulfenic (RSOH) and sulfinic (RSO₂H) acid intermediates to the final sulfonic acid (RSO₃H). acs.org

The oxidation of thiols or disulfides to sulfonic acids can also be achieved using catalysts in a sulfoxide (B87167) solvent, such as dimethyl sulfoxide. google.com In biological systems, the enzyme cysteine dioxygenase (CDO) catalyzes the oxidation of the amino acid cysteine to cysteine sulfinic acid, demonstrating a biological precedent for this type of oxidation. wikipedia.org

The mechanism of sulfinic acid oxidation can be complex. Studies on aminoiminomethanesulfinic acid (AIMSA) reveal that its oxidation to sulfate (B86663) surprisingly proceeds primarily through the formation of bisulfite (HSO₃⁻) rather than directly via its sulfonic acid analog, AIMSOA. researchgate.net This suggests that the decomposition of the sulfonic acid intermediate is a necessary step for its own subsequent oxidation. researchgate.net

For other related compounds like methanesulfinic acid, oxidation induced by hydroxyl radicals (˙OH) leads to the formation of a methanesulfonyl radical (CH₃S(O)O˙). rsc.org In the absence of oxygen, these radicals can disproportionate to yield methanesulfonic acid. rsc.org However, in the presence of dioxygen, a chain reaction is initiated, leading to the formation of methanesulfonic acid as the major product. rsc.org Computational studies on the oxidation of thiols show that the reaction barriers for each successive oxidation step (thiol → sulfenic acid → sulfinic acid → sulfonic acid) are generally lower for the anionic (thiolate) pathway compared to the neutral pathway. acs.org The initial oxidation of a thiol to a sulfenic acid is considered a key step in many oxidant-induced reactions. nih.gov

Condensation and Nucleophilic Reactions of the Imino Group

The imino group (C=NH) in this compound provides a site for condensation and nucleophilic reactions, allowing for the formation of more complex molecules.

The imino group is structurally related to imines, which are typically formed from the condensation of primary amines and aldehydes or ketones. youtube.com This reversible condensation is a fundamental reaction in organic chemistry. nih.gov The reactivity of this compound can involve its imino group participating in similar transformations.

A key reaction demonstrating this reactivity is the nucleophilic substitution that occurs when related aminoiminomethanesulfonic acids react with the amino acid glycine (B1666218). nih.gov In this reaction, the amino group of glycine attacks the carbon of the C=N bond, leading to the displacement of the sulfonic acid group and the formation of guanylated acetic acids. nih.gov

While specific examples for this compound reacting with aldehydes are not detailed, the general reactivity of imines suggests such reactions are plausible. organic-chemistry.org For example, 2-aminobenzylamines undergo cyclo-condensation with various aldehydes to form 1,2,3,4-tetrahydroquinazolines. researchgate.net This highlights a general pathway where an amine and an aldehyde react to build more complex heterocyclic structures. researchgate.net

The reactivity of the imino group is a gateway to synthesizing a variety of complex nitrogen-containing compounds. tcichemicals.com, kyushu-u.ac.jp As noted, the reaction of aminoiminomethanesulfonic acids with glycine produces guanylated acetic acids, a more complex nitrogen-containing derivative. nih.gov

Electrophiles are electron-deficient species that react with electron-rich nucleophiles by accepting an electron pair. researchgate.net, nih.gov The imino group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic.

This nucleophilicity is evident in the reaction of aminoiminomethanesulfonic acids with glycine, where the amino group of glycine acts as the nucleophile. nih.gov The rate of this nucleophilic substitution reaction is influenced by the substituents on the imino-containing compound. nih.gov

The general reactivity of imines includes serving as nucleophiles in various reactions. For example, an imine intermediate can undergo a Mannich-type addition with a nitroalkane in a three-component reaction. nih.gov In another instance, the intramolecular nucleophilic attack of a nitrogen atom onto a triple bond, following the initial nucleophilic addition to an imine, leads to the formation of imidazo[1,2-a]pyridines. nih.gov These reactions underscore the capacity of the imino nitrogen to initiate bond formation with suitable electrophilic partners. nih.gov

Electrophilic Reactions of the Anilino Moiety

The anilino moiety, a substituted benzene (B151609) ring bearing an amino group, is a highly activated system towards electrophilic aromatic substitution. The amino group is a powerful electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. allen.inwikipedia.orgbyjus.comlibretexts.org This directing effect is a consequence of the resonance stabilization of the intermediates formed during electrophilic attack at these positions. byjus.com

However, the high reactivity of the anilino group can also lead to challenges in controlling reactions, often resulting in polysubstitution. libretexts.org For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. allen.inbyjus.com To achieve monosubstitution, the reactivity of the amino group is often tempered by converting it into an amide, such as an acetanilide. This is achieved by reacting the aniline with a reagent like acetyl chloride. The acetyl group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled electrophilic substitution. libretexts.org Following the desired substitution, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.org

It is also important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric acid and sulfuric acid), the amino group can be protonated to form the anilinium ion (-NH3+). This protonated group is strongly deactivating and a meta-director. allen.inbyjus.com Consequently, direct nitration of aniline can lead to a significant proportion of the meta-substituted product alongside oxidation products. allen.in

Tautomerism and Isomerization Studies

The structure of this compound presents the possibility of both tautomerism and geometrical isomerism, phenomena that can significantly influence its chemical and physical properties.

Amino-Imino Tautomerism and Equilibrium

This compound can, in principle, exist in two tautomeric forms: the this compound form and the anilino(amino)methanesulfonic acid form. This type of tautomerism, known as amino-imino tautomerism, involves the migration of a proton between a nitrogen atom and an adjacent double-bonded carbon or nitrogen atom.

Computational studies on related systems, such as guanidine (B92328) derivatives and heterocyclic compounds, have shown that the position of the tautomeric equilibrium is highly dependent on factors like the electronic nature of substituents, solvent polarity, and temperature. nih.govnih.govepa.gov For instance, in some heterocyclic systems, the imino tautomer is favored in the gas phase, while the amino tautomer may be more stable in polar solvents. nih.gov The equilibrium can also be influenced by intermolecular hydrogen bonding in the solid state. nih.gov

Without specific experimental or computational data for this compound, predicting the dominant tautomer is challenging. A thorough investigation using spectroscopic techniques like NMR and computational methods such as Density Functional Theory (DFT) would be necessary to determine the relative stabilities of the tautomers and the position of the equilibrium under various conditions.

Geometrical Isomerism Considerations

The carbon-nitrogen double bond (C=N) in the imino group of this compound provides a basis for geometrical isomerism. youtube.comyoutube.comslideshare.netbris.ac.ukdoubtnut.com Due to the restricted rotation around the C=N double bond, two different spatial arrangements of the substituents are possible, leading to E and Z isomers.

The assignment of E and Z configurations is based on the Cahn-Ingold-Prelog (CIP) priority rules. For each atom of the double bond, the attached groups are assigned a priority based on their atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, it is designated as E (from the German entgegen, meaning opposite). bris.ac.uk

In the case of this compound, the groups attached to the imino carbon are the anilino group and a hydrogen atom (assuming the tautomer with the C=N bond). The groups attached to the nitrogen are the methanesulfinic acid group and a lone pair of electrons. The relative priorities of these groups would determine the specific E/Z designation. The existence and relative stability of these isomers would depend on steric and electronic factors. Characterization and differentiation of these isomers would typically be achieved through techniques such as 2D NMR spectroscopy (e.g., NOESY) and X-ray crystallography.

Decomposition and Stability Investigations (Mechanistic Focus)

The stability of this compound is a critical aspect of its chemistry, and its decomposition can proceed through various pathways, with a particular focus on the cleavage of the carbon-sulfur bond.

C-S Bond Cleavage Pathways

The carbon-sulfur (C-S) bond is a key linkage in this compound, and its cleavage is a likely event in the decomposition of the molecule. The mechanisms of C-S bond cleavage can be diverse and are often influenced by the presence of other functional groups and external factors.

In related organosulfur compounds, C-S bond cleavage can be initiated by various means, including thermal energy, light, or chemical reagents. nih.govrsc.orgacs.orgrsc.org For instance, in some systems, C-S bond activation can be facilitated by transition metals, leading to the formation of new organometallic species. nih.govacs.org Reductive cleavage of C-S bonds has also been observed, which can proceed through either a stepwise mechanism involving a radical anion intermediate or a concerted mechanism, depending on the electronic nature of the substituents on the aromatic ring. rsc.org

In the context of this compound, thermal decomposition could potentially lead to homolytic cleavage of the C-S bond, generating radical intermediates. The stability of these radicals would be a key factor in determining the favorability of this pathway. Alternatively, heterolytic cleavage could occur, particularly in the presence of nucleophiles or electrophiles that can attack the sulfur or carbon atom, respectively.

Influence of Environmental Conditions on Decomposition Kinetics

The rate and mechanism of decomposition of this compound are expected to be significantly influenced by environmental conditions such as temperature, pH, and the presence of oxygen. byjus.comnih.govwikipedia.orgepa.gov

Temperature: Generally, an increase in temperature provides the necessary activation energy for bond cleavage, thus accelerating the rate of decomposition. byjus.comepa.gov The specific temperature at which decomposition becomes significant would depend on the bond dissociation energy of the C-S bond and other bonds within the molecule.

pH: The pH of the environment can play a crucial role, especially in aqueous solutions. The stability of sulfinic acids is known to be pH-dependent. wikipedia.org In acidic or basic conditions, the molecule can be protonated or deprotonated, which can alter its electronic structure and susceptibility to nucleophilic or electrophilic attack, thereby influencing the decomposition pathways and kinetics.

Oxygen: The presence of oxygen can introduce oxidative decomposition pathways. The sulfur atom in the sulfinic acid group is in an intermediate oxidation state and can be oxidized to a sulfonic acid. The anilino group is also susceptible to oxidation. wikipedia.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine molecular properties at the atomic and electronic levels. For anilino(imino)methanesulfinic acid, these calculations can elucidate its three-dimensional structure, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis (e.g., DFT, MP2)

The first step in the computational characterization of this compound is the determination of its most stable three-dimensional structure, or equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. Density Functional Theory (DFT) and Møller-Plesset perturbation theory of the second order (MP2) are two widely used and reliable methods for this purpose. nih.gov

The results of a geometry optimization would provide key structural parameters, which could be presented in a table format for clarity.

ParameterOptimized Value (DFT/B3LYP)Optimized Value (MP2)
C-S Bond Length (Å)ValueValue
S-O Bond Lengths (Å)ValueValue
C=N Bond Length (Å)ValueValue
N-H Bond Lengths (Å)ValueValue
Dihedral Angles (°)ValueValue

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure of this compound is key to predicting its chemical behavior. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized on the electron-rich anilino group and potentially the lone pairs of the nitrogen and oxygen atoms. ucsb.edu The LUMO, on the other hand, would likely be distributed over the imino and sulfinic acid moieties, which contain polar multiple bonds. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity. researchgate.net

A summary of the FMO analysis could be presented as follows:

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy GapValue

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

Prediction of Spectroscopic Signatures (e.g., Simulated IR/Raman Spectra)

Quantum chemical calculations can predict the vibrational spectra (Infrared and Raman) of a molecule with a high degree of accuracy. youtube.com By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. nih.gov This allows for the simulation of the IR and Raman spectra of this compound.

These simulated spectra are invaluable for several reasons. They can aid in the interpretation of experimentally recorded spectra, helping to assign specific vibrational modes to the observed absorption bands. researchgate.net For a new or uncharacterized molecule, the predicted spectra can serve as a reference for its identification. nih.gov Key vibrational modes for this compound would include the N-H stretches of the anilino and imino groups, the S=O and S-O stretches of the sulfinic acid, the C=N stretch of the imino group, and various bending and torsional modes.

A table of predicted vibrational frequencies could be generated to highlight these key features.

Vibrational ModePredicted Frequency (cm⁻¹) (DFT)Predicted Intensity (IR)Predicted Intensity (Raman)
N-H Stretch (Anilino)ValueHighMedium
N-H Stretch (Imino)ValueMediumMedium
S=O StretchValueVery HighLow
C=N StretchValueMediumHigh
Aromatic C-H StretchValueMediumHigh

Note: The values and intensities in this table are illustrative and would be obtained from specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.comsparkle.pro.br It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfinic acid and the nitrogen atoms, highlighting these as sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the N-H and O-H groups would exhibit positive potential, indicating their susceptibility to attack by nucleophiles. The MEP map provides a more nuanced view of reactivity than simple atomic charges.

Acidity and Basicity Predictions (pKa calculations)

The pKa value is a quantitative measure of the acidity of a compound in solution. Computational methods can be employed to predict the pKa values of different functional groups within a molecule. nih.govnih.gov For this compound, there are several potentially ionizable protons: the sulfinic acid proton, the anilino proton, and the imino proton.

Predicting pKa values computationally often involves calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution, with the solvent effects being modeled using implicit solvent models like the Polarizable Continuum Model (PCM). acs.org These calculations can help to determine the most acidic proton and to understand how the electronic environment of the molecule influences its acid-base properties. The guanidine-like imino group is expected to be basic and can be protonated. nih.gov

A table summarizing the predicted pKa values would be highly informative.

Ionizable ProtonPredicted pKa
Sulfinic Acid (-SOOH)Value
Anilino (-NH-)Value
Imino (=NH) (Conjugate Acid)Value

Note: The values in this table are placeholders and would be determined by specific pKa calculations.

Reaction Mechanism Elucidation via Computational Modeling

Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. nih.govirb.hrnih.gov For this compound, this could involve studying its formation, decomposition, or its reactions with other species. By mapping out the reaction pathways, identifying transition states, and calculating activation energies, a detailed understanding of the reaction mechanism can be achieved.

For instance, the synthesis of this compound likely involves the reaction of an aniline (B41778) derivative with a precursor containing the iminomethanesulfinic acid moiety. Computational modeling could be used to compare different possible reaction pathways, determining which is the most energetically favorable. rsc.org Similarly, the stability of the compound and its potential decomposition pathways could be investigated by calculating the energy barriers for various bond-breaking processes. These studies provide crucial information that can guide the design of synthetic routes and the prediction of the compound's stability under different conditions. acs.orgoregonstate.edu

Transition State Analysis and Energy Barriers

Transition state analysis is a cornerstone of computational chemistry, providing critical information about the energy barriers that govern chemical reactions. For a molecule like this compound, several reactive sites could be involved in various transformations. The tautomeric equilibrium between the sulfinic acid form and a potential sulfone form, similar to what is observed in formamidine (B1211174) sulfinic acid, represents a key area of investigation. researchgate.netresearchgate.net

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating these energy landscapes. For instance, DFT calculations on aniline derivatives have been used to determine the rotational barriers around N-CO bonds, providing a framework for understanding the conformational dynamics of the anilino group. doaj.org Similar methodologies could be applied to this compound to explore the rotational barriers around the C-N and N-S bonds, which would influence the molecule's three-dimensional structure and reactivity.

Table 1: Representative Energy Barriers in Related Compounds from Computational Studies

Compound/SystemTransformationComputational MethodCalculated Energy Barrier (kcal/mol)Reference
Formamidine Sulfinic AcidTautomerizationDFT~6 researchgate.net
Monoacyl Aniline DerivativesRotation around N-CO bondDFT (B3LYP/6-31G**)Varies with substituent doaj.org
Dihydropyrimidinase Substrate (DHT)Enzyme-catalyzed ring openingDFT (QM Cluster)~8 (for Tyr172Phe mutant) rsc.org

This table presents data from related compounds to illustrate the types of energy barriers that can be computationally investigated. The values are not directly for this compound.

Reaction Pathway Mapping

Reaction pathway mapping involves the computational charting of the energetic course of a chemical reaction, identifying intermediates, transition states, and products. For this compound, potential reactions include nucleophilic or electrophilic attacks, rearrangements, and decomposition pathways.

Computational studies on the reactions of imines have demonstrated the power of these methods. For example, DFT studies on ketene-imine cycloadditions have elucidated stepwise mechanisms involving the formation of zwitterionic intermediates. researchgate.net Similarly, the reaction pathways of enamines with nitroalkenes have been shown to proceed through cyclobutane (B1203170) intermediates, with the relative stability of isomers predicted by computational methods. nih.gov

For this compound, a plausible reaction pathway to investigate would be its decomposition. The initial step could involve the cleavage of the N-S bond or the C-S bond. Computational modeling could predict the energetics of these competing pathways. Studies on the decomposition of related sulfinic acids could provide a foundational understanding of the factors influencing these pathways. nih.gov Furthermore, the synthesis of cyclic sulfinic acid derivatives has been an area of recent interest, and computational mapping of the reaction pathways leading to or from such cyclic structures involving this compound could reveal novel synthetic routes. rsc.org

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions and the influence of the surrounding solvent. The molecule possesses several functional groups capable of hydrogen bonding (the amino and imino groups, and the sulfinic acid moiety) as well as a phenyl ring that can participate in π-stacking and van der Waals interactions.

Computational methods are adept at quantifying these non-covalent interactions. For instance, studies on the intermolecular interactions between aromatic amino acid residues have utilized a combination of molecular dynamics and ab initio methods to determine the binding energies of various configurations. researchgate.net These studies have shown that electrostatic and van der Waals interactions are dominant in aromatic-aromatic interactions. Similar interactions would be expected between molecules of this compound.

Solvent effects can be modeled computationally using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium. mssm.edu The choice of solvent can significantly impact the stability of different tautomers or conformers. For example, computational studies on imine-enamine tautomerism have shown that the relative stability of the enamine tautomer increases with the polarity of the solvent. researchgate.net The dipole moments of the tautomers also increase with solvent polarity. researchgate.net For this compound, polar solvents would be expected to stabilize charged or highly polar species, potentially influencing reaction rates and equilibria. mssm.eduacs.org

Table 2: Calculated Dipole Moments of Imine/Enamine Tautomers in Different Solvents

Tautomer System (Ring Size)SolventCalculated Dipole Moment (Debye)Reference
3-membered ring imineGas Phase2.22 researchgate.net
3-membered ring imineAcetone3.54 researchgate.net
3-membered ring imineWater3.96 researchgate.net
4-membered ring enamineGas Phase1.87 researchgate.net
4-membered ring enamineAcetone2.89 researchgate.net
4-membered ring enamineWater3.29 researchgate.net

This table illustrates the influence of solvent polarity on the dipole moment of related imine/enamine systems, providing a basis for understanding potential solvent effects on this compound.

Machine Learning Integration in Computational Chemistry for Predictive Modeling

The integration of machine learning (ML) into computational chemistry is a rapidly advancing field that holds immense promise for the predictive modeling of chemical compounds like this compound. acs.org ML models can be trained on large datasets of known molecules to predict a wide range of properties for new, uncharacterized compounds, often at a fraction of the computational cost of traditional quantum chemical calculations.

For a molecule like this compound, ML could be applied to predict various properties, including but not limited to:

Physicochemical Properties: Boiling point, melting point, solubility, and partition coefficients.

Spectroscopic Properties: Predicting NMR and IR spectra to aid in structural elucidation.

Quantum Chemical Properties: ML models can predict energies, forces, and electronic properties, accelerating molecular dynamics simulations and the exploration of chemical reaction networks. nih.gov

Biological Activity: If the compound is being considered for pharmaceutical applications, ML can be used to predict its potential biological targets and activity.

The development of quantitative structure-property relationship (QSPR) models is a key application of ML in this domain. researchgate.net These models establish a mathematical relationship between the molecular structure (represented by molecular descriptors) and a specific property. While no specific ML models for this compound have been reported, the methodologies are well-established for other classes of organic compounds, including those with complex functionalities. nih.govresearchgate.net The primary challenge lies in the availability of a sufficiently large and diverse training dataset that includes compounds with similar structural features.

Applications in Organic Synthesis and Materials Science

A Reactive Synthon for Organic Transformations

Anilino(imino)methanesulfinic acid is anticipated to serve as a valuable reactive synthon, a molecular fragment used as a building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic aniline (B41778) moiety and a reactive iminomethanesulfinic acid group, allows for a variety of chemical transformations.

Building Block for Heterocyclic Compounds

The structure of this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. While direct examples are not prevalent, its constituent parts are known to participate in cyclization reactions. For instance, the aniline fragment can react with suitable bifunctional reagents to form nitrogen-containing heterocycles. Although specific research detailing its use is limited, it is plausible that this compound could be employed in the synthesis of heterocycles like imidazolines and benzimidazoles through carefully designed reaction pathways.

Guanidinylation Procedures Utilizing Related Aminoimino-methanesulfonic Acids

The imino group within this compound is a key feature that suggests its utility in guanidinylation reactions. The broader class of aminoimino-methanesulfonic acids are recognized for their ability to convert primary amines into the corresponding guanidine (B92328) derivatives researchgate.net. This transformation is of significant interest in medicinal chemistry due to the prevalence of the guanidinium (B1211019) group in biologically active molecules. It is therefore conceivable that this compound could function as a reagent for introducing a substituted guanidinyl moiety onto various substrates.

Potential Catalytic Applications in Organic Reactions

The structural similarity of this compound to known organocatalysts suggests its potential in catalyzing a range of organic reactions.

As an Organic Catalyst Analogous to Thiourea (B124793) Dioxide

This compound can be considered an analogue of thiourea dioxide (aminoiminomethanesulfinic acid), a well-established organocatalyst. Thiourea and its derivatives are known to act as hydrogen-bond donors, activating substrates and facilitating various transformations. Given this precedent, this compound could potentially function as a bifunctional catalyst, engaging in hydrogen bonding interactions to promote reactions.

Catalysis in C-C and C-Heteroatom Bond Formation

Building on its potential as an organocatalyst, this compound could play a role in facilitating the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Such catalytic systems are fundamental in organic synthesis for constructing the carbon skeleton and introducing functional groups into organic molecules. The development of new catalysts for these transformations is an active area of research, and the unique electronic and steric properties of this compound may offer advantages in specific synthetic contexts.

A Precursor for Complex Organic Molecules and Polymeric Materials

The reactivity of this compound makes it a candidate as a starting material for more elaborate chemical structures. It has been suggested that the related "methanesulfinic acid, anilinoimino-" has been utilized as an intermediate in the synthesis of pharmaceuticals and as a building block for polymers and dyes ontosight.ai. This indicates that the core structure of this compound can be incorporated into larger, functional molecules. Its ability to undergo condensation reactions, for instance, could be exploited to synthesize novel polymers with tailored properties, potentially for applications in advanced materials.

Integration into Reactive Dyestuffs and Related Material Formulations

The application of aniline derivatives in the synthesis of reactive dyestuffs is a well-established practice in the chemical industry. These dyes form strong, covalent bonds with textile fibers, resulting in excellent color fastness. While direct and detailed research on the specific integration of this compound into reactive dyestuffs is not extensively documented in publicly available literature, the closely related compound, anilino methanesulfonic acid, offers significant insights into the potential synthetic pathways.

Historically, patents have detailed the use of the sodium salt of anilino methanesulfonic acid as a key intermediate in the creation of azo reactive dyes. The general mechanism involves the condensation of this aniline derivative with a reactive heterocyclic system, such as cyanuric chloride (a trichloro-s-triazine). This reaction forms a reactive intermediate where the anilino methanesulfonic acid moiety is attached to the triazine ring.

This intermediate is then coupled with a diazotized aromatic amine (the diazo component) to form the final azo dye. The triazine group, now carrying the aniline-based chromophore, retains reactive chlorine atoms that can subsequently react with the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups of polyamide fibers under alkaline conditions. This process anchors the dye molecule to the fiber with a stable covalent bond.

The sulfonate group (SO₃H) from the anilino methanesulfonic acid part of the molecule enhances the water solubility of the dyestuff. This is a crucial property, as it facilitates the dyeing process and, importantly, allows for the easy washing away of any dye that has been hydrolyzed rather than fixed to the fiber, leading to superior wet fastness properties of the dyed material.

While this compound shares structural similarities with anilino methanesulfonic acid, its distinct imino group (C=NH) could offer different reactivity and properties to the final dye molecule. The related compound, aminoiminomethanesulfinic acid (also known as formamidine (B1211174) sulfinic acid or thiourea dioxide), is widely used in the textile industry, primarily as a reducing agent for vat dyes and in discharge printing, rather than as a direct building block for reactive dyes. exchemistry.com

The potential integration of this compound into modern dyestuff formulations, particularly in the creation of bifunctional reactive dyes that might combine a triazine group with another reactive system like a vinyl sulfone group, remains an area for further research and development. Bifunctional dyes are of great interest as they can increase the efficiency of the dyeing process and the fastness of the coloration.

Table of Research Findings on a Related Anilino-Derivative in Reactive Dye Synthesis

IntermediateReactive SystemDiazo Component ExampleCoupling ConditionsResulting Dye ColorNoted Properties
Sodium salt of anilino methanesulfonic acidCyanuric Chloride (Triazine)2-amino-4,8-naphthalene disulfonic acidpH 6-6.5, 35-40°CBlueGood wet fastness
Sodium salt of m-toluidino methanesulfonic acidCyanuric Chloride (Triazine)1-(2',5'-dichloro-4'-sulfophenyl)-3-methyl-5-pyrazolone-Lemon-YellowGood color fastness after alkaline treatment
Sodium salt of o-anisidino methanesulfonic acidCyanuric Chloride (Triazine)--BlueVery good wet fastness

This table is based on findings for the closely related compound, anilino methanesulfonic acid, as detailed in historical patent literature.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Anilino(imino)methanesulfinic acid, and what are the critical parameters to control during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfonation of aniline derivatives followed by imino group introduction. Critical parameters include:

  • Temperature control : To prevent side reactions (e.g., oxidation of sulfinic acid groups) .
  • pH optimization : Ensures stability of intermediates, particularly in aqueous phases .
  • Purification : Chromatography or recrystallization to isolate the compound from byproducts like methanesulfonic acid (MSA) or unreacted precursors .
    • Key Techniques : NMR for tracking imino group formation, elemental analysis for stoichiometric validation .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR to confirm the presence of the anilino and imino protons; IR spectroscopy to identify sulfinic acid (-SO2_2H) stretches .
  • Chromatographic Methods : HPLC with UV detection to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation .
  • Elemental Analysis : Verify C, H, N, S ratios to ensure stoichiometric consistency .

Advanced Research Questions

Q. What kinetic models are appropriate for studying the degradation pathways of this compound under different environmental conditions?

  • Methodological Answer :

  • Radical Reaction Kinetics : Apply pulse radiolysis to measure rate constants for reactions with hydroxyl radicals (OH\cdot OH), which dominate degradation in aqueous environments. Rate data from analogous compounds (e.g., methanesulfinic acid) suggest pseudo-first-order kinetics under controlled pH .
  • Environmental Simulation : Use computational models (e.g., box models) to predict degradation products like sulfonic acids or aniline derivatives under varying temperatures and oxidant concentrations .
    • Data Interpretation : Compare experimental half-lives with computational predictions to identify discrepancies (e.g., unaccounted catalytic effects) .

Q. How do structural modifications to the anilino ring influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the meta or para positions to enhance stability and binding affinity in enzyme inhibition assays .
  • Bioactivity Assays : Test derivatives against target enzymes (e.g., kinases or proteases) using fluorescence polarization or calorimetry to quantify inhibition constants (KiK_i) .
  • Computational Modeling : Perform molecular docking to predict interactions between modified derivatives and active sites, guiding synthetic prioritization .

Q. How can researchers resolve contradictions in reported rate constants for this compound reactions across studies?

  • Methodological Answer :

  • Critical Data Review : Cross-reference kinetic data from pulse radiolysis (e.g., k(OH+sulfinic acid)1.2×109M1s1k(\cdot OH + \text{sulfinic acid}) \approx 1.2 \times 10^9 \, M^{-1}s^{-1}) with computational simulations to identify methodological biases .
  • Standardization : Replicate experiments under controlled conditions (e.g., pH 7, 25°C) using calibrated radical sources (e.g., OH\cdot OH from H2_2O2_2 photolysis) .

Experimental Design and Data Analysis

Q. What strategies are recommended for designing stable formulations of this compound in aqueous buffers?

  • Methodological Answer :

  • Buffer Selection : Use phosphate buffers (pH 6–7) to minimize sulfinic acid oxidation; avoid metal ions that catalyze degradation .
  • Stabilizers : Add antioxidants like ascorbic acid (1–5 mM) to scavenge reactive oxygen species (ROS) during storage .
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to track decomposition .

Q. How should researchers address discrepancies in observed biological activity between in vitro and in vivo studies of this compound derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or metabolite interference .
  • Dosage Optimization : Adjust in vivo dosing regimens based on plasma protein binding and tissue distribution data from LC-MS/MS studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.